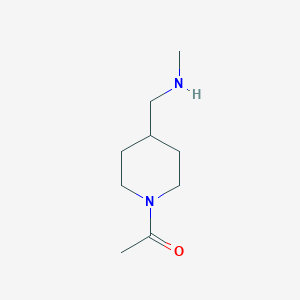

1-(4-Methylaminomethyl-piperidin-1-yl)-ethanone

Description

1-(4-Methylaminomethyl-piperidin-1-yl)-ethanone is a piperidine derivative characterized by a ketone group (ethanone) and a methylaminomethyl substituent at the 4-position of the piperidine ring. Its synthesis likely involves alkylation or reductive amination steps to introduce the methylaminomethyl group onto the piperidine scaffold, analogous to methods described for related compounds .

Properties

IUPAC Name |

1-[4-(methylaminomethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-8(12)11-5-3-9(4-6-11)7-10-2/h9-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJYOABHJQLZFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylaminomethyl-piperidin-1-yl)-ethanone typically involves the reaction of piperidine with formaldehyde and methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of 1-(4-Methylaminomethyl-piperidin-1-yl)-ethanone involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction is monitored and controlled to ensure consistent quality and yield. The final product is purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylaminomethyl-piperidin-1-yl)-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as halogens, acids, or bases are used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

1-(4-Methylaminomethyl-piperidin-1-yl)-ethanone is used in various scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving neurotransmitter systems due to its structural similarity to certain neurotransmitters.

Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylaminomethyl-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

1-{4-[(2-Aminoethyl)(ethyl)amino]piperidin-1-yl}ethanone

- Structure: Contains an ethyl and aminoethyl group at the 4-position of the piperidine.

- This may enhance solubility but reduce lipophilicity.

- Applications : Similar derivatives are often evaluated for antibacterial activity .

1-{4-[(5-Amino-4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethanone

- Structure : Features a pyrazole ring linked to the piperidine via a methyl group.

- Applications : Pyrazole-containing compounds are frequently studied for their antimicrobial and anticancer properties .

1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone

- Structure : Substituted with a fluorophenyl group at the 2-position of the piperidine.

- Key Differences: The fluorophenyl group enhances lipophilicity and metabolic stability compared to the methylaminomethyl group. Fluorine atoms are known to influence bioavailability and blood-brain barrier penetration.

Piperazine vs. Piperidine Derivatives

1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-ethanone

- Structure : Replaces the piperidine ring with a piperazine ring and includes a hydroxyphenyl group.

- Key Differences : The piperazine ring introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity. The hydroxyphenyl group may confer antioxidant activity.

- Applications : Piperazine derivatives are common in antipsychotic and antidepressant drug design .

Heterocyclic Hybrid Structures

1-(1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone

Pharmacological and Physicochemical Comparisons

Bioactivity

- Antibacterial Potential: Compounds with aminoethyl or pyrazole substituents (e.g., ) show stronger antibacterial activity than the target compound, likely due to enhanced hydrogen bonding or membrane disruption.

- CNS Applications : Piperazine derivatives (e.g., ) exhibit greater central nervous system (CNS) activity owing to improved blood-brain barrier penetration.

Electronic and Solubility Properties

- In contrast, fluorophenyl () or chlorophenyl () groups are electron-withdrawing.

- Solubility: The hydrophilic methylaminomethyl group improves aqueous solubility compared to hydrophobic aromatic substituents .

Biological Activity

1-(4-Methylaminomethyl-piperidin-1-yl)-ethanone, also known by its CAS number 1353944-09-8, is a compound that has garnered attention for its potential biological activities. This detailed article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methylaminomethyl group and an ethanone moiety. This structural configuration is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that 1-(4-Methylaminomethyl-piperidin-1-yl)-ethanone exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains.

- Cytotoxic Effects : In vitro assays have demonstrated cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

The precise mechanism of action for 1-(4-Methylaminomethyl-piperidin-1-yl)-ethanone remains under investigation. However, it is hypothesized that the compound interacts with specific receptors and enzymes involved in neurotransmission and cellular signaling pathways.

Case Studies

-

Antimicrobial Activity :

- A study evaluated the efficacy of 1-(4-Methylaminomethyl-piperidin-1-yl)-ethanone against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition with minimal inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

-

Cytotoxicity Against Cancer Cells :

- In a study involving various cancer cell lines (e.g., HeLa, MCF-7), the compound exhibited IC50 values ranging from 15 to 30 µM, suggesting moderate to strong cytotoxic effects. The mechanism appears to involve apoptosis induction as evidenced by increased caspase activity.

-

Neuropharmacological Effects :

- Behavioral studies in rodent models indicated that administration of the compound resulted in increased locomotor activity, suggesting stimulant properties similar to those observed with certain psychoactive substances.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Initial findings indicate:

| Parameter | Value |

|---|---|

| Bioavailability | ~74% after subcutaneous administration |

| Half-life | ~1 hour |

| Volume of distribution | Moderate |

These parameters suggest that while the compound is rapidly absorbed, its short half-life may necessitate frequent dosing for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.